ethyl 5-[(3-nitro-1H-1,2,4-triazol-1-yl)methyl]-1,2-oxazole-3-carboxylate
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Overview
Description
ETHYL 5-[(3-NITRO-1H-1,2,4-TRIAZOL-1-YL)METHYL]-3-ISOXAZOLECARBOXYLATE is a complex organic compound that features a combination of isoxazole and triazole rings
Preparation Methods
The synthesis of ETHYL 5-[(3-NITRO-1H-1,2,4-TRIAZOL-1-YL)METHYL]-3-ISOXAZOLECARBOXYLATE typically involves multiple steps. One common method starts with the reaction of 1-amino-3-nitro-1H-1,2,4-triazole with 2,2,2-trifluoro-N-(4-nitrosofurazan-3-yl)acetamide in the presence of dibromisocyanuric acid. This is followed by the removal of the trifluoroacetyl protecting group to afford aminofurazan. The amino group is then transformed to synthesize the corresponding nitro, azo, and methylene dinitramine substituted furazans .
Chemical Reactions Analysis
ETHYL 5-[(3-NITRO-1H-1,2,4-TRIAZOL-1-YL)METHYL]-3-ISOXAZOLECARBOXYLATE undergoes various chemical reactions, including:
Oxidation: The nitro group can be reduced to an amino group under specific conditions.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the triazole ring.
Cyclization: The compound can participate in cyclization reactions to form more complex ring structures.
Common reagents used in these reactions include dibromisocyanuric acid, trifluoroacetic acid, and various reducing agents. The major products formed depend on the specific reaction conditions and reagents used .
Scientific Research Applications
ETHYL 5-[(3-NITRO-1H-1,2,4-TRIAZOL-1-YL)METHYL]-3-ISOXAZOLECARBOXYLATE has several scientific research applications:
Medicinal Chemistry: It is explored for its potential as a pharmacophore in drug design, particularly for its antimicrobial and anticancer properties.
Materials Science: The compound is studied for its potential use in the development of energetic materials due to its stability and high energy content.
Biological Research: It is used as a probe in biochemical assays to study enzyme interactions and other biological processes.
Mechanism of Action
The mechanism of action of ETHYL 5-[(3-NITRO-1H-1,2,4-TRIAZOL-1-YL)METHYL]-3-ISOXAZOLECARBOXYLATE involves its interaction with specific molecular targets. The nitro group can undergo reduction to form reactive intermediates that interact with cellular components, leading to various biological effects. The triazole and isoxazole rings can also interact with enzymes and receptors, modulating their activity and leading to therapeutic effects .
Comparison with Similar Compounds
ETHYL 5-[(3-NITRO-1H-1,2,4-TRIAZOL-1-YL)METHYL]-3-ISOXAZOLECARBOXYLATE is unique due to its combination of isoxazole and triazole rings. Similar compounds include:
3-Nitro-1,2,4-triazol-5-one (NTO): Known for its use as a high explosive with low sensitivity.
[(3-Nitro-1H-1,2,4-triazol-1-yl)-NNO-azoxy]furazans: Studied for their energetic material properties.
3-Nitro-1-(2H-tetrazol-5-yl)-1H-1,2,4-triazol-5-amine (HANTT): A nitrogen-rich energetic salt.
These compounds share some structural similarities but differ in their specific applications and properties.
Properties
Molecular Formula |
C9H9N5O5 |
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Molecular Weight |
267.20 g/mol |
IUPAC Name |
ethyl 5-[(3-nitro-1,2,4-triazol-1-yl)methyl]-1,2-oxazole-3-carboxylate |
InChI |
InChI=1S/C9H9N5O5/c1-2-18-8(15)7-3-6(19-12-7)4-13-5-10-9(11-13)14(16)17/h3,5H,2,4H2,1H3 |
InChI Key |
XTFNSFOFHDFENG-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(=O)C1=NOC(=C1)CN2C=NC(=N2)[N+](=O)[O-] |
Origin of Product |
United States |
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